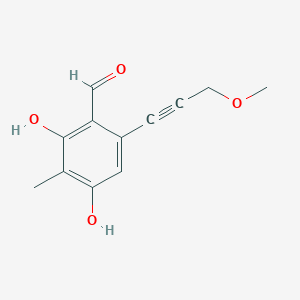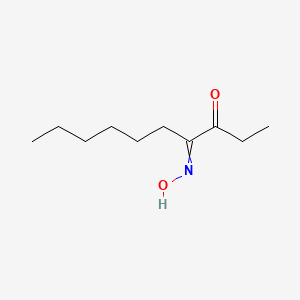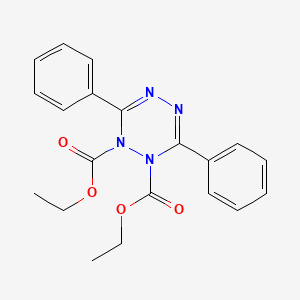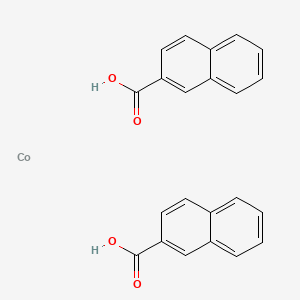
Cobalt;naphthalene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(?-naphthoic acid) cobalt: is a coordination compound where cobalt is complexed with ?-naphthoic acid ligands. This compound is part of a broader class of cobalt complexes that exhibit unique chemical and physical properties, making them valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(?-naphthoic acid) cobalt typically involves the reaction of cobalt salts with ?-naphthoic acid under controlled conditions. One common method is to dissolve cobalt(II) chloride in an appropriate solvent, such as ethanol, and then add ?-naphthoic acid. The mixture is heated under reflux to facilitate the formation of the complex. The reaction can be represented as follows:
CoCl2+2C10H7COOH→Co(C10H7COO)2+2HCl
Industrial Production Methods: Industrial production of bis(?-naphthoic acid) cobalt may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and crystallization to obtain the compound in a pure form. Advanced techniques such as solvent extraction and recrystallization are often employed to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: Bis(?-naphthoic acid) cobalt can undergo various chemical reactions, including:
Oxidation: The cobalt center can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the cobalt center can be achieved using reducing agents such as sodium borohydride.
Substitution: Ligands in the complex can be substituted with other ligands, such as phosphines or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Phosphines, amines, or other ligands in the presence of a suitable solvent like ethanol or acetonitrile.
Major Products:
Oxidation: Higher oxidation state cobalt complexes.
Reduction: Lower oxidation state cobalt complexes.
Substitution: New cobalt complexes with different ligands.
Aplicaciones Científicas De Investigación
Bis(?-naphthoic acid) cobalt has several applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in cancer therapy and as a diagnostic agent in imaging techniques.
Industry: Utilized in the production of advanced materials, such as magnetic materials and sensors.
Mecanismo De Acción
The mechanism by which bis(?-naphthoic acid) cobalt exerts its effects involves the interaction of the cobalt center with various molecular targets. In catalytic applications, the cobalt center can facilitate the activation of substrates through coordination and electron transfer processes. In biological systems, the compound can interact with cellular components, leading to antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
Bis(salicylato)cobalt: Similar structure but with salicylic acid ligands.
Bis(acetylacetonato)cobalt: Contains acetylacetonate ligands.
Bis(benzoylacetonato)cobalt: Contains benzoylacetonate ligands.
Uniqueness: Bis(?-naphthoic acid) cobalt is unique due to the presence of ?-naphthoic acid ligands, which impart specific electronic and steric properties to the complex
Propiedades
Fórmula molecular |
C22H16CoO4 |
|---|---|
Peso molecular |
403.3 g/mol |
Nombre IUPAC |
cobalt;naphthalene-2-carboxylic acid |
InChI |
InChI=1S/2C11H8O2.Co/c2*12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;/h2*1-7H,(H,12,13); |
Clave InChI |
NIAIXVGRPAROHO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)C(=O)O.C1=CC=C2C=C(C=CC2=C1)C(=O)O.[Co] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



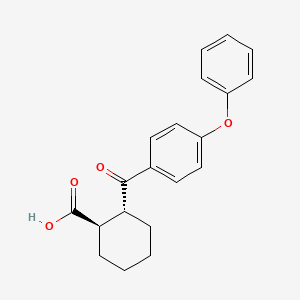
![3-Methylimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B12519073.png)
![[5-[[1-(9-borabicyclo[3.3.1]nonan-9-yl)-5-(4-methylbenzoyl)pyrrol-2-yl]methyl]-1H-pyrrol-2-yl]-(4-methylphenyl)methanone](/img/structure/B12519076.png)

![3-(3-hydroxy-4-methoxyphenyl)pyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12519095.png)
![Pyrimido[4,5-b]quinoline-2(1H)-thione, 9-methyl-1-phenyl-](/img/structure/B12519108.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxamide, 4-chloro-1-(phenylmethyl)-](/img/structure/B12519128.png)

![N-[3-(Benzylamino)-3-oxoprop-1-en-1-yl]benzamide](/img/structure/B12519150.png)
